molecular formula C12H16N2OS B13627779 4-(Morpholinomethyl)benzothioamide

4-(Morpholinomethyl)benzothioamide

Cat. No.: B13627779
M. Wt: 236.34 g/mol
InChI Key: UJPDHHUPWNPCBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Morpholinomethyl)benzothioamide is an organic compound with the molecular formula C12H16N2OS It is characterized by the presence of a morpholine ring attached to a benzothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholinomethyl)benzothioamide typically involves a multi-step process. One common method includes the Mannich reaction, where morpholine, formaldehyde, and benzothioamide are reacted under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the overall efficiency of the process. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(Morpholinomethyl)benzothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thioamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzothioamide moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-(Morpholinomethyl)benzothioamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases and other enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Morpholinomethyl)benzothioamide involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The morpholine ring and benzothioamide moiety contribute to its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Morpholinomethyl)benzoic acid
  • 4-(Morpholinomethyl)benzamide
  • 4-(Morpholinomethyl)benzaldehyde

Comparison

4-(Morpholinomethyl)benzothioamide is unique due to the presence of the thioamide group, which imparts distinct chemical properties compared to its analogs. For example, the thioamide group is more nucleophilic and less prone to hydrolysis compared to the amide group in 4-(Morpholinomethyl)benzamide. This makes this compound more suitable for certain chemical reactions and applications.

Properties

Molecular Formula

C12H16N2OS

Molecular Weight

236.34 g/mol

IUPAC Name

4-(morpholin-4-ylmethyl)benzenecarbothioamide

InChI

InChI=1S/C12H16N2OS/c13-12(16)11-3-1-10(2-4-11)9-14-5-7-15-8-6-14/h1-4H,5-9H2,(H2,13,16)

InChI Key

UJPDHHUPWNPCBC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.